molecular formula C16H14ClFN2O5S2 B11315317 N-(3-chloro-4-fluorophenyl)-5-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-2-methylbenzenesulfonamide

N-(3-chloro-4-fluorophenyl)-5-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-2-methylbenzenesulfonamide

Cat. No.: B11315317
M. Wt: 432.9 g/mol
InChI Key: RDBBFCUFOULURO-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorophenyl)-5-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-2-methylbenzenesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound is characterized by the presence of a sulfonamide group, a chloro-fluorophenyl ring, and an isothiazolidinone moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-fluorophenyl)-5-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-2-methylbenzenesulfonamide typically involves the following steps:

    Formation of the sulfonamide group: This can be achieved by reacting a suitable amine with a sulfonyl chloride under basic conditions.

    Introduction of the chloro-fluorophenyl ring: This step involves the substitution of hydrogen atoms on the phenyl ring with chlorine and fluorine atoms using halogenation reactions.

    Formation of the isothiazolidinone moiety: This can be synthesized by cyclization reactions involving sulfur and nitrogen-containing precursors.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the isothiazolidinone moiety.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

    Substitution: The chloro and fluoro substituents on the phenyl ring can be replaced by other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development, particularly in the treatment of bacterial infections and inflammatory diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, leading to the inhibition of enzyme activity. The chloro-fluorophenyl ring and isothiazolidinone moiety may contribute to the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the isothiazolidinone moiety in N-(3-chloro-4-fluorophenyl)-5-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-2-methylbenzenesulfonamide distinguishes it from other similar compounds. This moiety may enhance the compound’s stability, reactivity, and biological activity.

Properties

Molecular Formula

C16H14ClFN2O5S2

Molecular Weight

432.9 g/mol

IUPAC Name

N-(3-chloro-4-fluorophenyl)-2-methyl-5-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzenesulfonamide

InChI

InChI=1S/C16H14ClFN2O5S2/c1-10-2-4-12(20-16(21)6-7-26(20,22)23)9-15(10)27(24,25)19-11-3-5-14(18)13(17)8-11/h2-5,8-9,19H,6-7H2,1H3

InChI Key

RDBBFCUFOULURO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)CCS2(=O)=O)S(=O)(=O)NC3=CC(=C(C=C3)F)Cl

Origin of Product

United States

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